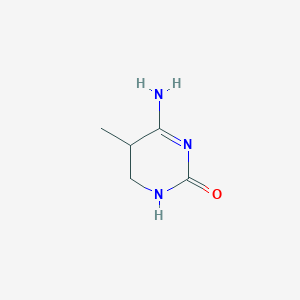
5,6-Dihydro-5-methylcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylcytosine is a methylated form of the DNA base cytosine. It plays a crucial role in regulating gene transcription and has several other biological functions. In 5-Methylcytosine, a methyl group is attached to the 5th carbon atom in the cytosine ring, distinguishing it from cytosine . This modification is a key component of the epigenetic regulation of gene expression, impacting various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylcytosine can be synthesized through the methylation of cytosine. The process involves the use of a DNA methyltransferase enzyme, which transfers a methyl group from S-adenosylmethionine to the 5th carbon of cytosine . This reaction typically occurs in a biological context, but it can also be replicated in vitro using purified enzymes and appropriate reaction conditions.
Industrial Production Methods
Industrial production of 5-Methylcytosine is less common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratories for research purposes using advanced techniques such as high-performance liquid chromatography and mass spectrometry for purification and analysis .
Chemical Reactions Analysis
Types of Reactions
5-Methylcytosine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine.
Deamination: This reaction converts 5-Methylcytosine to thymine.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Enzymes such as TET1, TET2, and TET3 are commonly used to oxidize 5-Methylcytosine.
Deamination: Sodium bisulfite is often used in the deamination process.
Major Products Formed
Oxidation: 5-Hydroxymethylcytosine, 5-Formylcytosine, 5-Carboxylcytosine.
Deamination: Thymine.
Scientific Research Applications
5-Methylcytosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylcytosine involves the addition of a methyl group to the 5th carbon of cytosine by DNA methyltransferases. This methylation can alter gene expression by affecting the binding of transcription factors and other proteins to DNA . The methylation status of 5-Methylcytosine is dynamically regulated by the interplay between DNA methyltransferases and TET enzymes, which can oxidize 5-Methylcytosine to other forms .
Comparison with Similar Compounds
Similar Compounds
Cytosine: The unmethylated form of 5-Methylcytosine.
5-Hydroxymethylcytosine: An oxidized form of 5-Methylcytosine.
5-Formylcytosine: Another oxidized derivative of 5-Methylcytosine.
5-Carboxylcytosine: A further oxidized form of 5-Methylcytosine.
Uniqueness
5-Methylcytosine is unique due to its specific role in epigenetic regulation. Unlike its oxidized derivatives, which are involved in active DNA demethylation, 5-Methylcytosine primarily functions to repress gene expression by maintaining a stable methylation mark .
Properties
CAS No. |
14435-54-2 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
4-amino-5-methyl-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H9N3O/c1-3-2-7-5(9)8-4(3)6/h3H,2H2,1H3,(H3,6,7,8,9) |
InChI Key |
BOYQFUWAOKMHLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















